molecular formula C40H32N2 B14347034 (E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine] CAS No. 92538-42-6

(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]

Cat. No.: B14347034
CAS No.: 92538-42-6
M. Wt: 540.7 g/mol
InChI Key: MPZIDILCSMRZCY-UHFFFAOYSA-N
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Description

(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl and biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] typically involves the condensation of ethane-1,2-diyl bis(4-aminophenyl) and 2-biphenylcarboxaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, hydroxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] has several scientific research applications:

Mechanism of Action

The mechanism by which (E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are facilitated by the compound’s structural features, which allow it to fit into specific binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1’-biphenyl]-2-yl)methanimine] is unique due to its combination of ethane-1,2-diyl and biphenyl groups, which confer specific chemical reactivity and binding properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

92538-42-6

Molecular Formula

C40H32N2

Molecular Weight

540.7 g/mol

IUPAC Name

1-(2-phenylphenyl)-N-[4-[2-[4-[(2-phenylphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine

InChI

InChI=1S/C40H32N2/c1-3-11-33(12-4-1)39-17-9-7-15-35(39)29-41-37-25-21-31(22-26-37)19-20-32-23-27-38(28-24-32)42-30-36-16-8-10-18-40(36)34-13-5-2-6-14-34/h1-18,21-30H,19-20H2

InChI Key

MPZIDILCSMRZCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C=NC3=CC=C(C=C3)CCC4=CC=C(C=C4)N=CC5=CC=CC=C5C6=CC=CC=C6

Origin of Product

United States

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